3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a pyridazine core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical agents.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling pathways, controlling cell growth, differentiation, and metabolism.
Mode of Action
It’s worth noting that similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways they control.
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can disrupt several cellular processes, including cell growth and differentiation .
Result of Action
The inhibition of tyrosine kinases by similar compounds can disrupt cell signaling pathways, potentially leading to the inhibition of cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, including the formation of the pyridazine core and the subsequent attachment of the piperazine and pyrimidin-2-yloxybenzoyl groups. Common synthetic routes may involve:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Attachment of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Introduction of the Pyrimidin-2-yloxybenzoyl Group: This can be done using coupling reactions such as the Suzuki-Miyaura coupling, which is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Piperazine Derivatives: Commonly found in pharmaceutical agents with a wide range of therapeutic effects.
Pyrimidine Derivatives: Exhibiting antiviral, antitumor, and antifibrotic activities.
Uniqueness
3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine is unique due to its combination of a pyridazine core with piperazine and pyrimidin-2-yloxybenzoyl groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-15-6-7-18(24-23-15)25-10-12-26(13-11-25)19(27)16-4-2-5-17(14-16)28-20-21-8-3-9-22-20/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBNMXBVGHUPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.